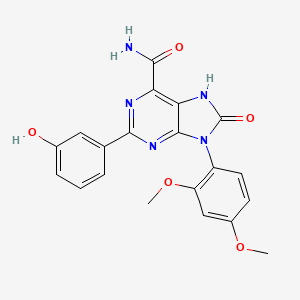

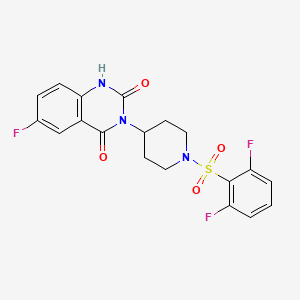

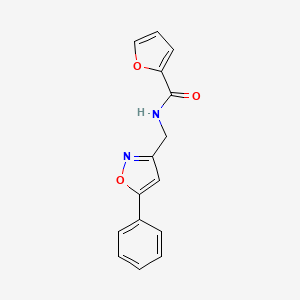

![molecular formula C12H8F3N3O3 B2428451 6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-36-7](/img/structure/B2428451.png)

6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ATF, is a heterocyclic compound belonging to the triazine family. It is a derivative of triazine, a six-membered ring system with two nitrogen atoms and three carbon atoms. 6-ATF is a colorless solid with a melting point of 64-66°C, and a boiling point of 167-169°C. 6-ATF has a variety of applications in scientific research, ranging from its use as a reagent in organic synthesis to its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds related to 6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione have been studied for their antibacterial properties. Huang and Lee (2011) explored the synthesis and antibacterial evaluation of 6-substituted 1,2,4-triazine derivatives, revealing their potential against Gram-positive and Gram-negative microorganisms (Huang & Lee, 2011).

Molecular Structure and Synthesis Optimization

The synthesis and molecular structure of related benzylic derivatives have been a focus of research. Hwang et al. (2017) detailed an optimized synthesis of such compounds, offering insights into more efficient production methods (Hwang et al., 2017).

Ene Reactions

The ene reactions of arylmethylenedihydropyrazoles with triazine dione derivatives have been investigated. Klimova et al. (2002) reported the synthesis of monoene adducts through these reactions, contributing to the understanding of triazine chemistry (Klimova et al., 2002).

Spectroscopic Studies and Crystal Structure

Research into the crystal structure and spectroscopic properties of triazine derivatives is ongoing. Abushamleh et al. (2003) focused on the preparation and analysis of hydroxyiminoethyl-phenyl-triazine dione, enhancing knowledge of its crystalline form (Abushamleh et al., 2003).

Synthetic Approaches to Fused Triazine Systems

Massry (2003) explored the reaction of phenylpyruvic acid with semicarbazide to yield triazine dione derivatives, demonstrating various synthetic pathways to create fused triazine systems (Massry, 2003).

Visible-Light-Induced Oxyalkylation

The oxyalkylation of triazine diones using visible light has been developed as an efficient synthetic method. Tan et al. (2022) demonstrated this approach, highlighting its utility in the preparation of bioactive molecules (Tan et al., 2022).

Crystal Structure of Alkylated Derivatives

Qing-min et al. (2004) synthesized and analyzed the crystal structure of alkylated triazine derivatives, contributing to the understanding of their molecular geometry and interactions (Qing-min et al., 2004).

Inhibition of D-Amino Acid Oxidase

The potential of triazine dione derivatives as inhibitors of D-amino acid oxidase (DAAO) was explored by Hin et al. (2015). They identified compounds with potent inhibitory effects, offering insights into their therapeutic applications (Hin et al., 2015).

Molluscicidal Activity

Al-Romaizan et al. (2014) studied the molluscicidal activity of fluorine/phosphorus-substituted triazine derivatives. Their research contributes to understanding the potential of these compounds in controlling snail populations that spread diseases like Bilharziasis (Al-Romaizan et al., 2014).

Antitumor Potential

Al-Romaizan et al. (2019) also explored the design and synthesis of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents, highlighting their significance in cancer research (Al-Romaizan et al., 2019).

Eigenschaften

IUPAC Name |

6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3/c1-6(19)9-10(20)16-11(21)18(17-9)8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBOOAJYQLHVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=O)NC1=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

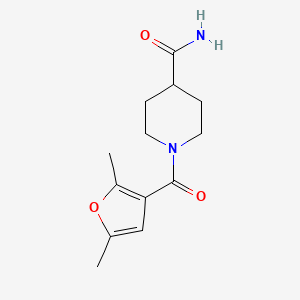

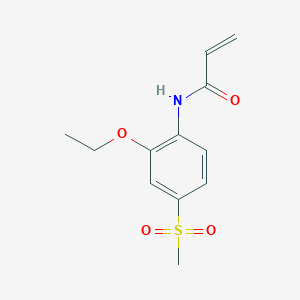

![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428375.png)

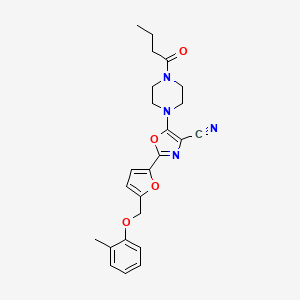

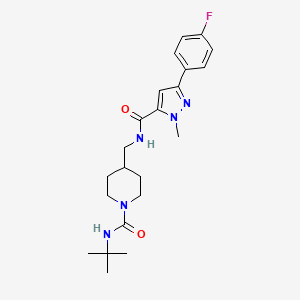

![Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate](/img/structure/B2428382.png)

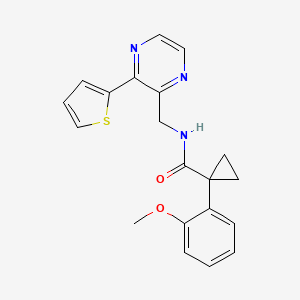

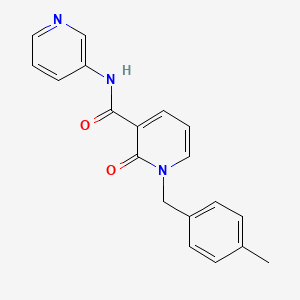

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2428383.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2428390.png)